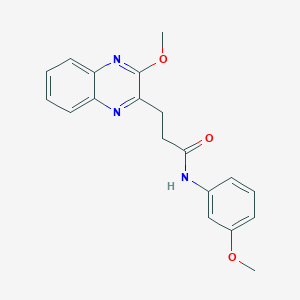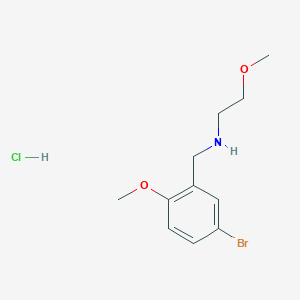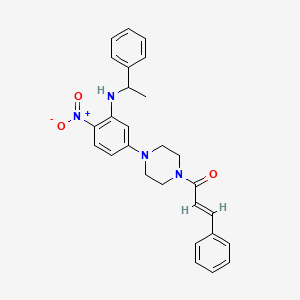![molecular formula C18H27N3O3 B5377570 methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate](/img/structure/B5377570.png)
methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate, also known as MMB-FUBINACA, is a synthetic cannabinoid that has gained significant attention in recent years due to its potent psychoactive effects. This compound belongs to a class of chemicals known as indazole-based synthetic cannabinoids, which are designed to mimic the effects of natural cannabinoids found in the cannabis plant. In
科学的研究の応用
Methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has been used extensively in scientific research to study the effects of synthetic cannabinoids on the human body. This compound has been shown to have potent psychoactive effects, which can be used to study the mechanisms of action of synthetic cannabinoids. methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has also been used to study the effects of synthetic cannabinoids on the endocannabinoid system, which is involved in regulating mood, appetite, and pain sensation.
作用機序
Methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate binds to cannabinoid receptors in the brain and body, which are responsible for regulating various physiological processes. This compound has a high affinity for CB1 receptors, which are primarily found in the brain and are responsible for the psychoactive effects of cannabinoids. methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate also binds to CB2 receptors, which are primarily found in the immune system and are involved in regulating inflammation and pain sensation.
Biochemical and Physiological Effects
The biochemical and physiological effects of methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate are similar to those of natural cannabinoids found in the cannabis plant. This compound has been shown to produce a range of effects, including euphoria, relaxation, altered perception, and increased appetite. methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate has also been shown to have analgesic and anti-inflammatory effects, which may have potential therapeutic applications.
実験室実験の利点と制限
One advantage of using methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate in lab experiments is its potent psychoactive effects, which can be used to study the mechanisms of action of synthetic cannabinoids. However, one limitation of using this compound is its potential for abuse and dependence, which may limit its use in certain types of experiments.
将来の方向性
There are several future directions for research on methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate and other synthetic cannabinoids. One area of research is the development of new synthetic cannabinoids with improved therapeutic potential and reduced potential for abuse and dependence. Another area of research is the study of the long-term effects of synthetic cannabinoids on the brain and body, which may have important implications for public health and safety. Overall, methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate and other synthetic cannabinoids continue to be important tools for scientific research and may have potential therapeutic applications in the future.
合成法
The synthesis of methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate involves the reaction of 4-methyl-1-piperazine with 3-methylbutanoyl chloride to form the intermediate 3-methylbutanoyl-4-methylpiperazine. This intermediate is then reacted with 4-(4-fluorobenzoyl)-1H-indazole-3-carboxylic acid to form methyl 3-[(3-methylbutanoyl)amino]-4-(4-methyl-1-piperazinyl)benzoate. The final product is purified using chromatography techniques to obtain a high-purity compound.
特性
IUPAC Name |
methyl 3-(3-methylbutanoylamino)-4-(4-methylpiperazin-1-yl)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3/c1-13(2)11-17(22)19-15-12-14(18(23)24-4)5-6-16(15)21-9-7-20(3)8-10-21/h5-6,12-13H,7-11H2,1-4H3,(H,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVVFSNXHBLHPI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)NC1=C(C=CC(=C1)C(=O)OC)N2CCN(CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[1-(2-chlorobenzyl)-5-oxopyrrolidin-3-yl]-2-ethylbenzamide](/img/structure/B5377491.png)
![N-cyclopropyl-6-methyl-4-oxo-1,2-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B5377497.png)
![1-[(4-chloro-1,5-dimethyl-1H-pyrazol-3-yl)carbonyl]-3-[(dimethylamino)methyl]-3-pyrrolidinol](/img/structure/B5377507.png)
![2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrone](/img/structure/B5377514.png)
![N-dibenzo[b,d]furan-3-yl-1-[(dimethylamino)sulfonyl]-3-piperidinecarboxamide](/img/structure/B5377522.png)
![2-(1H-benzimidazol-2-yl)-3-{4-[(4-chlorophenyl)thio]-3-nitrophenyl}acrylonitrile](/img/structure/B5377530.png)
![5-({3-[4-(4-fluorophenyl)-1-piperazinyl]-1-piperidinyl}carbonyl)-2-pyrazinol](/img/structure/B5377537.png)
![4-amino-N'-[(4-chlorobenzoyl)oxy]-1,2,5-oxadiazole-3-carboximidamide](/img/structure/B5377542.png)
![1'-[(4,5-dimethyl-2-furyl)methyl]-N-(2-methoxyethyl)-1,4'-bipiperidine-3-carboxamide](/img/structure/B5377547.png)
![2-[1-(2-fluoro-4-methoxybenzyl)-4-(9H-purin-6-yl)-2-piperazinyl]ethanol](/img/structure/B5377555.png)
![6-{3-chloro-4-[2-(3-methylphenoxy)ethoxy]benzylidene}-5-imino-2-isopropyl-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5377556.png)

